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Compound of Interest

Compound Name:
N-(1H-Pyrazol-4-yl)pyridazin-3-

amine;hydrochloride

CAS No.: 2253630-45-2

Cat. No.: B2983794

Get Quote

Ticket ID: NMR-PYR-PYD-001 Status: Open Assigned Specialist: Senior Application Scientist

Subject: Signal Assignment & Regiochemistry Determination for Substituted Pyrazole-

Pyridazine Systems

Introduction: The "Black Box" of Nitrogen
Heterocycles
You are likely reading this because your 1D

H NMR spectrum looks clean, but your structural assignment remains ambiguous. Pyrazole-
pyridazine systems present a "perfect storm" of NMR challenges: rapid tautomerism, N-
alkylation regioisomerism (N1 vs. N2), and quaternary carbons that are magnetically silent in
standard proton experiments.

This guide is not a textbook; it is a troubleshooting workflow designed to resolve the specific

structural ambiguities inherent to this scaffold.
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Module 1: The Regiochemistry Crisis (N1 vs. N2
Isomers)
The Problem: In asymmetric pyrazoles, alkylation (or arylation) can occur at either N1 or N2.

These isomers often have identical masses and very similar proton spectra, but vastly different

biological activities.

The Solution: You cannot rely solely on

H chemical shifts. You must triangulate the structure using NOESY (spatial proximity) and

H-

C HMBC (long-range connectivity).

Diagnostic Workflow
The most reliable method to distinguish N1-substitution from N2-substitution is detecting the

Nuclear Overhauser Effect (NOE) between the N-substituent and the protons on the pyrazole

ring or the adjacent pyridazine ring.

Protocol: The "Smoking Gun" NOE Experiment
Sample Prep: Degas your sample (bubbling

for 5 mins) to remove paramagnetic oxygen, which quenches NOE signals.

Pulse Sequence: Use a phase-sensitive NOESY (e.g., noesygpph on Bruker).

Mixing Time: Set to 500–800 ms for small molecules (< 500 Da).

Analysis: Look for cross-peaks between the

-methyl/alkyl protons and the C5-H or C3-H of the pyrazole.

Data Interpretation: Isomer Decision Tree
The following diagram illustrates the logic flow for assigning the regiochemistry of an N-

methylated pyrazole-pyridazine system.
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Start: Unassigned N-Methyl Isomer

Step 1: Run 1H-1H NOESY
(Mixing time: 600ms)

Check Cross-peaks from N-Me

NOE to Pyrazole C5-H
(or C5-Substituent)

Strong Cross-peak

NOE to Pyrazole C3-H
(or C3-Substituent)

Strong Cross-peak

No clear NOE?
(Substituents are too far)

No Cross-peaks

Assignment: 1,5-Isomer (N1-Me) Assignment: 1,3-Isomer (N2-Me)

Step 2: Run 1H-13C HMBC
Look for 3J(C-H)

3J to C5 (High Field C) 3J to C3 (Low Field C)

Click to download full resolution via product page
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Figure 1: Decision tree for distinguishing N1 vs. N2 regioisomers in pyrazoles using NOESY

and HMBC data.

Module 2: The "Invisible" Nitrogen ( N HMBC)
The Problem: Quaternary carbons in the pyridazine ring often lack protons for HMBC

correlations, leaving gaps in your scaffold connectivity. Furthermore,

C shifts alone are often insufficient to distinguish the two nitrogens in the pyrazole ring.

The Solution: Indirect detection of

N using

H-

N HMBC (or gHMBC). You do not need

N-labeled samples; natural abundance (0.37%) is sufficient if you have ~10-20 mg of material
and a modern cryoprobe.

Why N? The Chemical Shift Scale
Nitrogen chemical shifts are incredibly sensitive to hybridization and protonation state. In a

pyrazole-pyridazine system, you have two distinct types of nitrogen.

Reference Standard: Liquid CH

NO

(0 ppm) is the preferred standard for organic synthesis. (Note: Liquid NH

is sometimes used; NH

scale = CH

NO

scale + ~380 ppm).
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Nitrogen Type
Electronic
Character

Typical Shift (vs CH

NO

)

HMBC Correlation

Pyrrole-like (

-R)

, donates lone pair to

ring
-150 to -230 ppm

Strong

to adjacent CH

Pyridine-like (

)
, lone pair in plane -60 to -120 ppm

Strong

to adjacent CH

Pyridazine N=N Electron deficient -20 to -60 ppm
Often weak; requires

long-range

Troubleshooting Tip: If your

N signals are shifted significantly upfield (e.g., by 50-100 ppm), your nitrogen is likely
protonated or involved in a strong hydrogen bond [1].

Module 3: Connectivity & Carbon Assignment
Assigning the carbons at the fusion point or linkage between the pyrazole and pyridazine rings

is the most common failure point.

Critical Experiment: Gradient-Selected HMBC
Set the long-range coupling delay to correspond to 8 Hz (approx 60-65 ms). This is optimal for

the

couplings across the heteroatoms.

The "Walk" Strategy
Start at the Methyl/Alkyl: Find the

-Me protons.

Step 1 (HMBC): The
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-Me protons will show a

correlation to C3 or C5 of the pyrazole.

Differentiation: C3 and C5 have distinct shifts. In many

-phenyl pyrazoles, C5 is upfield of C3 due to shielding, but this reverses with electron-
withdrawing groups [2].

Step 2 (Linkage): Look for correlations from the Pyrazole-H4 to the Quaternary Carbon

linking the two rings.

Step 3 (Pyridazine): Pyridazine protons typically show a doublet-doublet pattern. Use COSY

to trace the spin system, then anchor it to the quaternary carbons via HMBC.

N-Methyl (1H)

Pyrazole C5 (13C)

HMBC (3J)

Pyrazole H4 (1H)

HSQC (1J)

Linker C (13C)

HMBC (3J)

Pyridazine H (1H)
HMBC (3J)

Click to download full resolution via product page

Figure 2: The "HMBC Walk" allows you to bridge the gap between the pyrazole and pyridazine

rings using long-range correlations.

FAQ: Common Troubleshooting Scenarios
Q: My pyrazole proton signals are extremely broad or missing. Why? A: This is classic

tautomeric exchange. If the pyrazole N is unsubstituted (NH), the proton hops between N1 and

N2.

Fix 1: Switch solvent to DMSO-d6 (stabilizes tautomers via H-bonding) or Acetone-d6.
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Fix 2: Lower the temperature (to -40°C) to freeze the tautomers, or raise it (to +60°C) to

average them into a sharp singlet [3].

Q: I can't see the quaternary carbons in the pyridazine ring. A: Pyridazine carbons often have

very long relaxation times (

).

Fix: Increase your relaxation delay (

) to 3–5 seconds in the

C experiment. Alternatively, use a UD (Uniform Driven) decoupling scheme if available.

Q: How do I distinguish the Pyridazine N=N from the Pyrazole N-N? A: Use

N NMR. The pyridazine nitrogens are in a highly electron-deficient aromatic ring and will
appear significantly downfield (deshielded, closer to 0 ppm or even positive vs CH

NO

in some scales) compared to the pyrazole nitrogens [4].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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